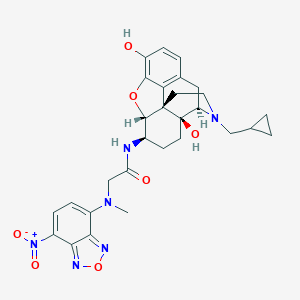
N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide
Descripción general
Descripción
The compound "N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide" is a chemical entity that appears to be related to a class of compounds with various pharmaceutical applications. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related acetamide derivatives with potential biological activities, such as anti-tuberculosis properties and anticancer activities . These compounds are characterized by their acetamide group and substituted phenyl rings, which are common structural motifs in medicinal chemistry.
Synthesis Analysis
The synthesis of related acetamide compounds involves multi-step organic reactions, including acetylation, ethylation, and condensation . For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was achieved with an overall yield of 77%, with improvements in the technical methods of reduction, acetylation, and ethylation . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was performed by stirring specific precursors in dry dichloromethane, followed by recrystallization . These methods highlight the importance of optimizing reaction conditions and selecting appropriate reagents to achieve high yields and purity in the synthesis of acetamide derivatives.
Molecular Structure Analysis
The molecular structures of acetamide derivatives are often elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . For example, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits intermolecular hydrogen bonds of the type N–H···O, as well as two intramolecular interactions . These structural features are crucial for understanding the compound's potential interactions with biological targets, such as the VEGFr receptor mentioned in the context of anticancer activity .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the presence of functional groups and the overall molecular conformation. The intramolecular hydrogen bond observed in the structure of N-[3-(Diethylaminomethyl)-4-hydroxyphenyl]acetamide suggests a certain rigidity and potential for specific chemical interactions . Moreover, the presence of electron-donating and electron-withdrawing groups on the phenyl ring can affect the compound's reactivity in subsequent chemical transformations or biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are essential for their application in pharmaceutical formulations. The determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography (HPLC) indicates the importance of analytical methods in assessing the quality and concentration of these compounds in dosage forms . The method described is specific, precise, and suitable for routine quality control, highlighting the compound's stability and compatibility with pharmaceutical excipients .
Aplicaciones Científicas De Investigación
Biological and Environmental Effects of Acetamide Derivatives
Research on acetamide derivatives, including compounds structurally related to N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide, highlights their significant commercial importance and the biological consequences of exposure. Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, emphasizing the varied biological responses and the expansion of environmental toxicology data over years. This review helps understand the environmental impact and biological interactions of such compounds, providing a foundational perspective on their broader scientific applications beyond pharmaceutical uses (Kennedy, 2001).
Antituberculosis Activity of Organotin(IV) Complexes
The antituberculosis potential of organotin(IV) complexes, including those derived from 2-[(2,6-dimethylphenyl)amino]benzoic acid, underscores a novel application in combating tuberculosis. Iqbal, Ali, and Shahzadi (2015) explored these compounds for their remarkable structural diversity and biological activity, suggesting that such chemical explorations could lead to new therapeutic agents against tuberculosis, indicating a research pathway that extends the utility of dimethylphenyl-amino compounds in infectious disease management (Iqbal, Ali, & Shahzadi, 2015).
Chronic Pain Management
Tully et al. (2020) discussed the utilization of intravenous lidocaine infusion for managing refractory chronic pain, highlighting the compound's analgesic effects. This application is pivotal for chronic pain management, presenting a non-opioid option that leverages the analgesic properties of N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide derivatives. The study indicates the evolving therapeutic applications of this compound in providing pain relief, marking an important area of ongoing research (Tully et al., 2020).
Exploration in Synthetic Organic Chemistry
Kondo and Murakami (2001) reviewed the synthetic organic chemistry based on the N-Ar axis, including discussions on N-acylation reagents and chiral axis development. This work underscores the chemical versatility and the potential for creating novel compounds with specific biological activities, exemplifying the compound's utility in synthetic organic chemistry and drug development processes. The exploration of N-acylation reagents and the design of chiral ligands present a significant contribution to medicinal chemistry, offering insights into the synthesis and application of complex organic molecules (Kondo & Murakami, 2001).
Propiedades
IUPAC Name |
N-(3-amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-5-17(6-2)9-13(18)16-14-10(3)7-8-12(15)11(14)4/h7-8H,5-6,9,15H2,1-4H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGRMQFOEGNXNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC(=C1C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192991 | |
| Record name | N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide | |
CAS RN |
39942-50-2 | |
| Record name | N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039942502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC34019 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-AMINO-2,6-DIMETHYLPHENYL)-2-(DIETHYLAMINO)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9Z6FQ7AUP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)](/img/structure/B132050.png)


![Thiazolo[4,5-c]quinolin-2-amine](/img/structure/B132059.png)




![1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B132079.png)
